

A Researcher's Guide to the AC915 Accelerometer: Datasheet Interpretation and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AC915

Cat. No.: B15555702

[Get Quote](#)

For researchers, scientists, and professionals in drug development, precision and reliability of equipment are paramount. The **AC915** accelerometer is a high-performance sensor designed for monitoring vibrations in industrial machinery. In the context of pharmaceutical manufacturing and drug development, ensuring the consistent and optimal performance of critical equipment like mixers, pumps, and tablet presses is essential for product quality and process integrity. This technical guide provides an in-depth interpretation of the **AC915** accelerometer's datasheet and outlines its application in a research and development setting.

Core Specifications of the AC915 Accelerometer

The **AC915** is an intrinsically safe accelerometer, making it suitable for use in hazardous environments where flammable gases or dust may be present.[\[1\]](#)[\[2\]](#) Its robust design and high sensitivity are well-suited for detecting subtle changes in machine vibration, which can be indicative of impending mechanical failure.

Performance Characteristics

The following table summarizes the key performance specifications of the **AC915** accelerometer, as detailed in its datasheet.[\[3\]](#)[\[4\]](#)

Specification	Value	Units	Notes
Sensitivity ($\pm 10\%$)	100	mV/g	Measured at 100 Hz[3][5]
Frequency Response ($\pm 3\text{dB}$)	0.5 - 15,000	Hz	Equivalent to 30 - 900,000 CPM[3][4]
Dynamic Range	± 80	g, peak	[3]
Resonant Frequency	23,000	Hz	Equivalent to 1,380,000 CPM[4]
Settling Time	< 3	Seconds	[3]

Electrical Specifications

Specification	Value	Units
Voltage Source	18 - 28	VDC
Constant Current Excitation	2 - 10	mA
Spectral Noise @ 10 Hz	30	$\mu\text{g}/\sqrt{\text{Hz}}$
Spectral Noise @ 100 Hz	19	$\mu\text{g}/\sqrt{\text{Hz}}$
Spectral Noise @ 1000 Hz	15	$\mu\text{g}/\sqrt{\text{Hz}}$
Output Impedance	< 100	ohm
Bias Output Voltage	10 - 14	VDC
Case Isolation	$> 10^8$	ohm

Environmental and Physical Characteristics

Specification	Value	Units
Temperature Range	-40 to 121	°C
Maximum Shock Protection	5,000	g, peak
Sealing	IP68	
Weight	91	grams
Case Material	316L Stainless Steel	
Mounting	1/4-28	
Connector	2 Pin MIL-C-5015	

Experimental Protocol: Vibration Monitoring in Pharmaceutical Manufacturing

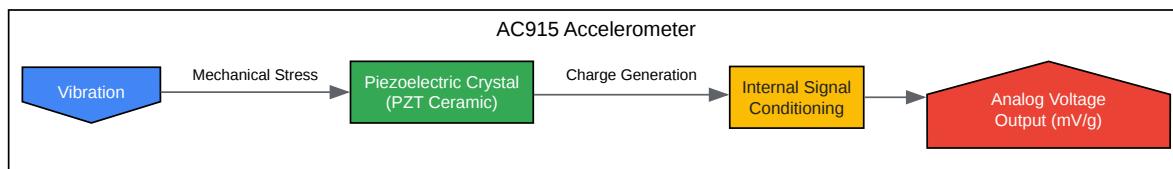
In pharmaceutical manufacturing, maintaining the health of rotating machinery such as mixers, granulators, and centrifuges is critical. Vibration monitoring with the **AC915** can detect early signs of wear in components like bearings and shafts, preventing costly downtime and ensuring consistent production quality.[\[3\]](#)[\[6\]](#)

Objective

To monitor the vibrational signature of a critical piece of rotating machinery to establish a baseline and detect anomalies indicative of developing faults.

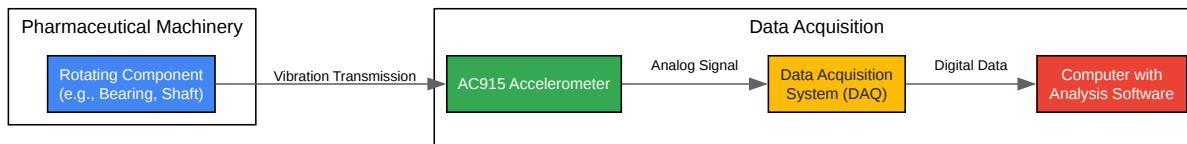
Materials

- **AC915** Accelerometer
- Mounting stud (1/4-28)
- Data acquisition system (DAQ) compatible with IEPE sensors
- Coaxial cable with 2-pin MIL-C-5015 connector
- Analysis software capable of performing Fast Fourier Transform (FFT)

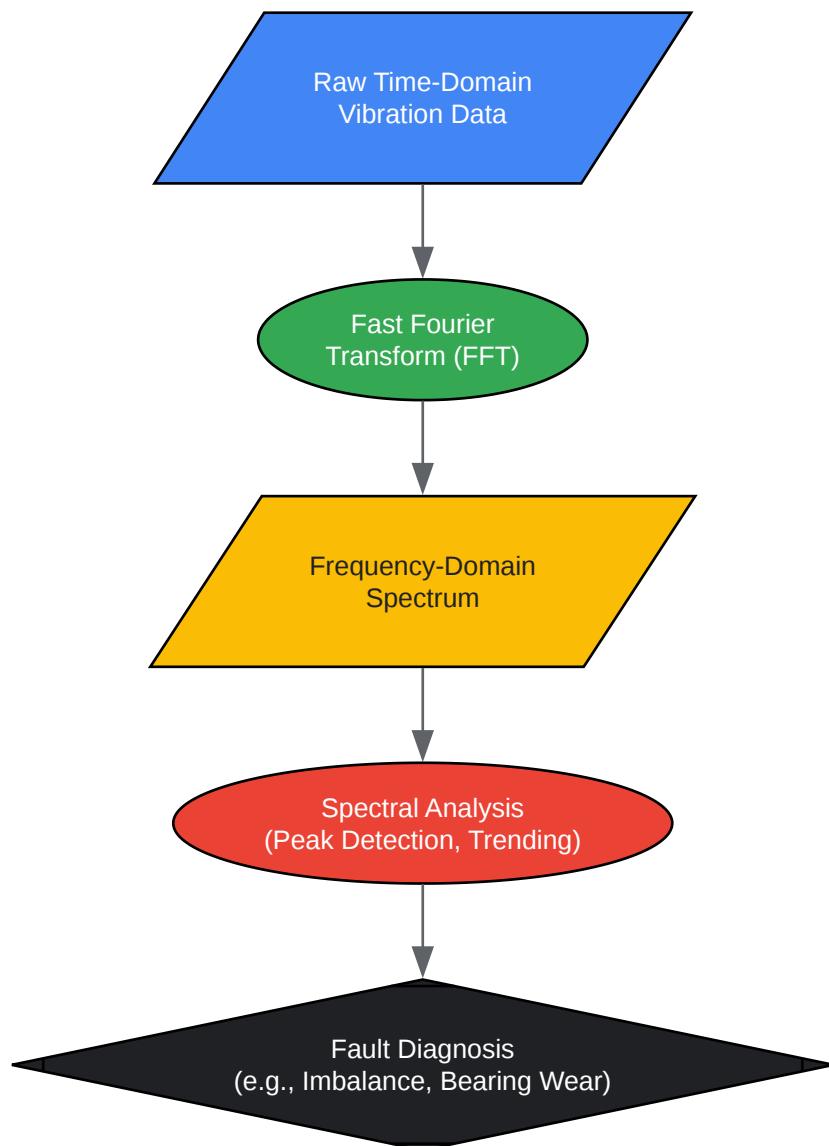

Methodology

- Sensor Mounting:
 - Identify a suitable mounting location on the machine, as close to the bearing housing as possible.[3][7] The surface should be flat, clean, and unpainted.[8]
 - Drill and tap a hole for the 1/4-28 mounting stud.
 - Mount the **AC915** accelerometer to the stud, ensuring the recommended mounting torque is applied.
- Data Acquisition Setup:
 - Connect the **AC915** to the DAQ system using the appropriate coaxial cable.
 - Configure the DAQ to provide the necessary constant current excitation (2-10 mA) and voltage (18-28 VDC).
 - Set the sampling rate of the DAQ to at least 2.56 times the highest frequency of interest to avoid aliasing. Given the **AC915**'s frequency response up to 15 kHz, a sampling rate of 40 kHz or higher is recommended.
- Data Collection:
 - With the machinery operating under normal conditions, acquire vibration data for a sufficient duration to establish a stable baseline.
 - Record data at regular intervals (e.g., daily or weekly) to trend the vibration levels over time.
- Data Analysis:
 - Use the analysis software to perform an FFT on the raw vibration data. This will transform the time-domain signal into the frequency domain, revealing the dominant vibration frequencies.

- Analyze the frequency spectrum for characteristic patterns associated with specific machine faults, such as imbalance, misalignment, and bearing defects.


Visualizing Key Concepts and Workflows

To further aid in the understanding of the **AC915** and its application, the following diagrams, generated using the DOT language, illustrate key concepts and workflows.


[Click to download full resolution via product page](#)

Internal workflow of the **AC915** accelerometer.

[Click to download full resolution via product page](#)

Experimental setup for machinery vibration monitoring.

[Click to download full resolution via product page](#)

Data analysis workflow for vibration monitoring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hot sale CTC AC915-1A intrinsically safe accelerometer, 100 mV/g Low Capacitance. | Sunup [sunupauto.com]
- 2. ctconline.com [ctconline.com]
- 3. Q&A: Vibration monitoring in pharmaceutical manufacturing - Hansford Sensors [hansfordsensors.com]
- 4. mip.fi [mip.fi]
- 5. ctconline.com [ctconline.com]
- 6. Vibration measurement in the pharmaceuticals industry [monitran.com]
- 7. fiercesensors.com [fiercesensors.com]
- 8. shop.icareweb.com [shop.icareweb.com]
- To cite this document: BenchChem. [A Researcher's Guide to the AC915 Accelerometer: Datasheet Interpretation and Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555702#ac915-accelerometer-datasheet-interpretation-for-researchers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

